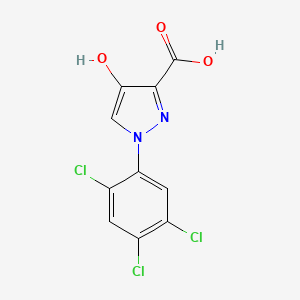
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5Cl3N2O3 and its molecular weight is 307.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been a focus of research due to their interesting chemical properties and potential applications. For instance, 1,3,5-triaryl-2-pyrazolines exhibit fluorescent properties in the blue region when irradiated with ultraviolet radiation, indicating their potential use in materials science (Hasan, Abbas, & Akhtar, 2011). Similarly, various pyrazole derivatives have been synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterized by NMR, Mass, FTIR, and elemental analysis, suggesting their significance in synthetic organic chemistry (Kasımoğulları & Arslan, 2010).
Fluorescent Properties
The study of fluorescent properties of pyrazole derivatives, as shown in the work on 1,3,5-triaryl-2-pyrazolines, demonstrates the potential application of these compounds in creating fluorescent materials for various technological applications (Hasan, Abbas, & Akhtar, 2011).
Antibacterial Activities
Research has also focused on the antibacterial properties of pyrazole derivatives. For example, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, identifying some derivatives with significant efficacy (Bildirici, Şener, & Tozlu, 2007).
Corrosion Protection
The application of carbohydrazide-pyrazole compounds in corrosion protection of mild steel in acidic solutions has been investigated, showing high inhibition efficiency and suggesting their potential use in industrial corrosion inhibitors (Paul, Yadav, & Obot, 2020).
Dye Production
Carboxylic pyrazolone-based heterocyclic dyes have been synthesized, with their absorption characteristics studied in detail. This research highlights the potential of pyrazole derivatives in the development of novel dyes with specific properties, influenced by the type of substituents and heterocyclic rings involved (Tao et al., 2019).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2,4,5-trichlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-6(13)7(2-5(4)12)15-3-8(16)9(14-15)10(17)18/h1-3,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHODTXZHOSVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
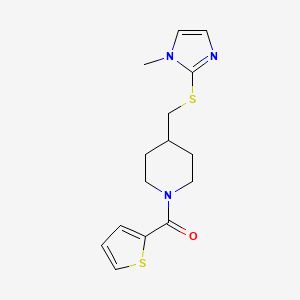
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
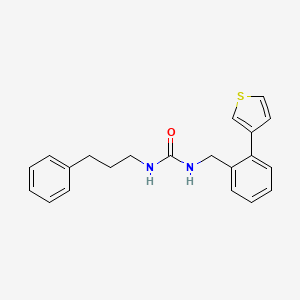
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)
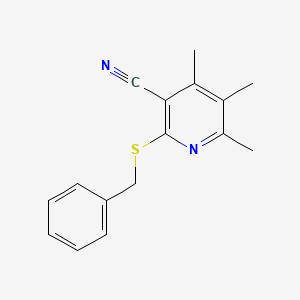
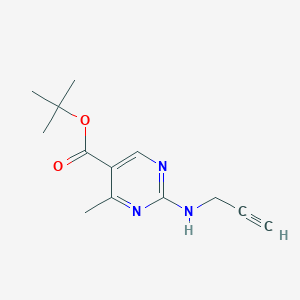
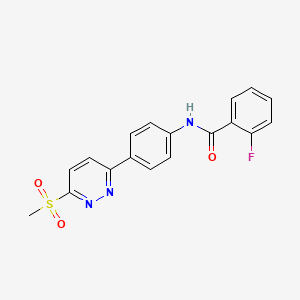

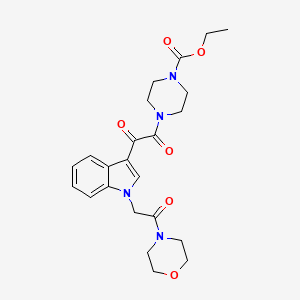
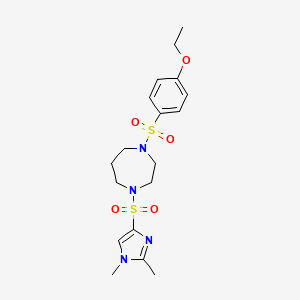
![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
